molecular formula C22H29N7OS B12378732 AChE/MAO-B-IN-6

AChE/MAO-B-IN-6

Cat. No.: B12378732
M. Wt: 439.6 g/mol
InChI Key: PRSFSGKIKNRREG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AChE/MAO-B-IN-6 involves multiple steps, including the use of click chemistry to assemble functionalized pyridoxines. This method allows for the rapid synthesis of the compound with high efficiency

Chemical Reactions Analysis

AChE/MAO-B-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include modified versions of the original compound with altered functional groups.

Scientific Research Applications

AChE/MAO-B-IN-6 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study enzyme inhibition and the mechanisms of neurotransmitter breakdown. In biology, it is used to investigate the effects of neurotransmitter regulation on cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for neurodegenerative diseases, with studies showing its ability to improve cognitive function and reduce symptoms in animal models . In industry, the compound is used in the development of new drugs and therapeutic agents targeting acetylcholinesterase and monoamine oxidase B.

Mechanism of Action

AChE/MAO-B-IN-6 exerts its effects by inhibiting the activity of acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter involved in learning and memory. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, enhancing cognitive function. Monoamine oxidase B is involved in the breakdown of dopamine, a neurotransmitter associated with mood and movement. Inhibiting this enzyme increases dopamine levels, which can help alleviate symptoms of Parkinson’s disease .

Comparison with Similar Compounds

AChE/MAO-B-IN-6 is unique in its dual inhibition of both acetylcholinesterase and monoamine oxidase B. Similar compounds include donepezil, rivastigmine, and galantamine, which are acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease, and selegiline and rasagiline, which are monoamine oxidase B inhibitors used in the treatment of Parkinson’s disease . this compound stands out due to its ability to target both enzymes simultaneously, potentially offering a more comprehensive approach to treating neurodegenerative diseases.

Properties

Molecular Formula

C22H29N7OS

Molecular Weight

439.6 g/mol

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide

InChI

InChI=1S/C22H29N7OS/c30-18(14-28-4-6-29(7-5-28)20-23-2-1-3-24-20)25-21-27-26-19(31-21)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-3,15-17H,4-14H2,(H,25,27,30)

InChI Key

PRSFSGKIKNRREG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)C6=NC=CC=N6

Origin of Product

United States

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